molecular formula C22H22ClN5O B2754081 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide CAS No. 1203022-49-4

1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide

Cat. No. B2754081
CAS RN: 1203022-49-4
M. Wt: 407.9
InChI Key: VHXUEODLKIYVNN-UHFFFAOYSA-N
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Description

1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H22ClN5O and its molecular weight is 407.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

One study focuses on the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols as novel fused heterobicycles, showcasing the versatility of similar compounds in generating diverse molecular architectures. This research provides a foundation for further exploration of the chemical space around pyridazine derivatives, potentially leading to the discovery of new biologically active molecules (Karthikeyan, Vijayakumar, & Sarveswari, 2014).

Molecular Interaction Studies

Another aspect of research on this compound is its molecular interaction with specific receptors. For instance, a study analyzed the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide's interaction with the CB1 cannabinoid receptor, using AM1 molecular orbital method for conformational analysis. This highlights the compound's potential for detailed receptor interaction studies, which could inform drug design and discovery processes (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Anticonvulsant Activity and Structural Analysis

The structural and electronic properties of anticonvulsant drugs, including derivatives similar to the compound of interest, have been explored through crystal structures and molecular-orbital calculations. Such studies not only shed light on the physical and chemical characteristics of these compounds but also contribute to understanding their pharmacological profiles (Georges, Vercauteren, Evrard, & Durant, 1989).

Biological Activity Screening

Research on the synthesis, molecular docking, and in vitro screening of novel pyridine and fused pyridine derivatives demonstrates the potential biological activities of these compounds. By evaluating their antimicrobial and antioxidant activities, such studies contribute to the identification of new therapeutic agents (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

properties

IUPAC Name

1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O/c23-19-5-3-17(4-6-19)20-7-8-21(27-26-20)28-12-9-18(10-13-28)22(29)25-15-16-2-1-11-24-14-16/h1-8,11,14,18H,9-10,12-13,15H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXUEODLKIYVNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CN=CC=C2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.